molecular formula C11H14N2 B590550 5-(2-Aminopropyl)indole CAS No. 3784-30-3

5-(2-Aminopropyl)indole

Cat. No.: B590550
CAS No.: 3784-30-3
M. Wt: 174.24 g/mol
InChI Key: AULGMISRJWGTBA-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)indole: , commonly known as 5-IT, is a psychoactive compound belonging to the indole and phenethylamine chemical classes. It is recognized for its empathogenic effects and has been available as a designer drug. The compound was first synthesized by Albert Hofmann in 1962 . It has been sold as a recreational drug by online vendors since 2011 .

Mechanism of Action

Target of Action

5-(2-Aminopropyl)indole, also known as 5-IT, is a psychoactive substance that primarily targets the monoamine transporters in the brain . It acts as a triple monoamine releasing agent, with EC50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine, and 104.8 nM for serotonin . These neurotransmitters play crucial roles in regulating mood, appetite, sleep, and various other physiological processes.

Mode of Action

5-IT interacts with its targets by increasing the release of monoamines (dopamine, norepinephrine, and serotonin) in the brain . It also acts as an inhibitor of monoamine oxidase-A (MAO-A), an enzyme that breaks down these neurotransmitters . By inhibiting MAO-A, 5-IT can further increase the levels of monoamines in the brain.

Biochemical Pathways

The increased levels of monoamines in the brain due to 5-IT’s action can affect various biochemical pathways. For instance, the elevated dopamine levels can enhance reward-related pathways, leading to feelings of pleasure and euphoria. Increased norepinephrine levels can stimulate the body’s fight-or-flight response, resulting in increased alertness and arousal. Elevated serotonin levels can impact mood regulation pathways, potentially leading to mood elevation .

Biochemical Analysis

Biochemical Properties

5-(2-Aminopropyl)indole acts as a triple monoamine releasing agent with EC 50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine and 104.8 nM for serotonin . It also acts as a MAO-A inhibitor . This suggests that this compound interacts with enzymes and proteins involved in the regulation of these neurotransmitters .

Cellular Effects

It is known to have stimulant properties similar to those of amphetamine . The reported toxic effects include pupil dilation, sweating, restlessness, disorientation, anxiety, agitation, tachycardia, and high body temperature .

Molecular Mechanism

Research suggests it might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).

Temporal Effects in Laboratory Settings

It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .

Dosage Effects in Animal Models

It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .

Metabolic Pathways

It is known that the substance is a derivative of indole, which is metabolized by gut microorganisms from tryptophan .

Transport and Distribution

It is known that the substance might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).

Subcellular Localization

It is known that the substance might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT), suggesting that it may be localized in areas of the cell where these transporters are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminopropyl)indole involves the reaction of indole with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-Aminopropyl)indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Oxidized derivatives such as indole-5-carboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-(2-Aminopropyl)indole is used as a precursor in the synthesis of various indole derivatives

Biology: The compound is used in biological research to study its effects on neurotransmitter systems. It acts as a triple monoamine releasing agent, affecting dopamine, norepinephrine, and serotonin levels .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its empathogenic effects suggest potential use in the treatment of certain psychiatric disorders, although its safety profile needs thorough evaluation.

Industry: In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in various manufacturing processes.

Comparison with Similar Compounds

    Alpha-Methyltryptamine (αMT): A tryptamine derivative with psychedelic effects.

    5-(2-Aminopropyl)benzofuran (5-APB): A phenethylamine derivative with empathogenic effects.

    3,4-Methylenedioxyamphetamine (MDA): A phenethylamine derivative with both stimulant and psychedelic effects.

Comparison: 5-(2-Aminopropyl)indole is unique in its chemical structure as it is an indole derivative with the amino group at the 5-position rather than the 3-position, which is common in tryptamines. This structural difference results in its stimulating effects rather than the psychedelic effects observed in compounds like alpha-methyltryptamine. Compared to 5-(2-Aminopropyl)benzofuran, this compound has a different core structure but shares similar empathogenic effects. Unlike 3,4-methylenedioxyamphetamine, which has both stimulant and psychedelic properties, this compound’s effects are primarily stimulating .

Properties

IUPAC Name

1-(1H-indol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULGMISRJWGTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873562
Record name 1-(1H-Indol-5-yl)propan-2-amine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3784-30-3
Record name α-Methyl-1H-indole-5-ethanamine
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Record name 5-(2-Aminopropyl)indole
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Record name 1-(1H-Indol-5-yl)propan-2-amine
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Record name 3784-30-3
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Record name 5-(2-AMINOPROPYL)INDOLE
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